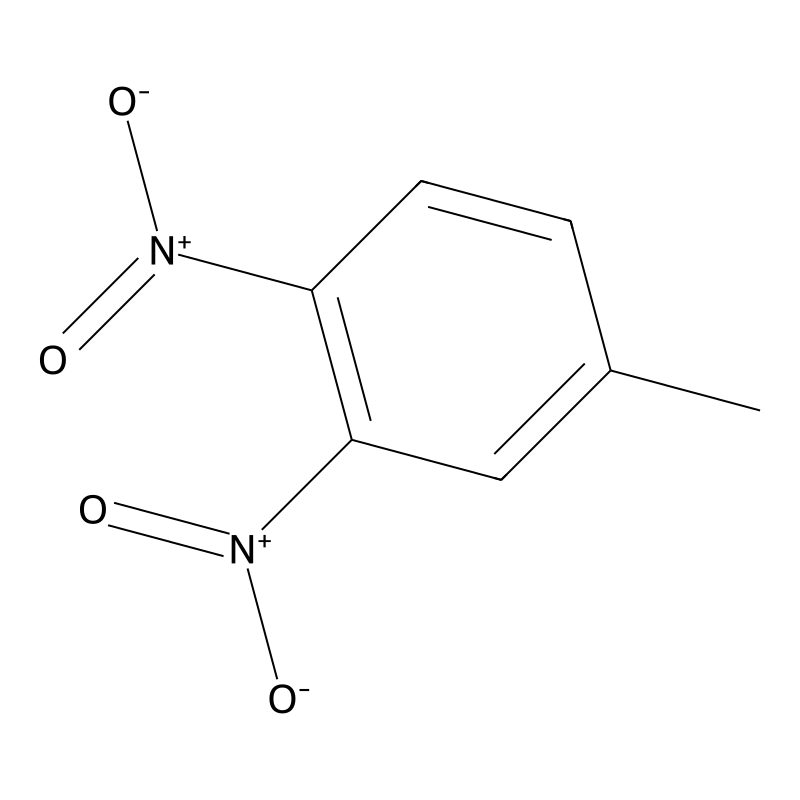

3,4-Dinitrotoluene

C6H3CH3(NO2)2

C7H6N2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3CH3(NO2)2

C7H6N2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and carbon disulfide; slightly soluble in chloroform

In water, 179 mg/L at 25 °C

Solubility in water: very poo

Synonyms

Canonical SMILES

Internal Standard in Analytical Chemistry:

3,4-Dinitrotoluene (3,4-DNT) finds use in analytical chemistry as an internal standard due to its several favorable properties. These include its thermal stability, good solubility in various organic solvents, and distinct response in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) []. By incorporating a known amount of 3,4-DNT into a sample before analysis, researchers can account for variations that might occur during sample preparation, instrument operation, and other factors. This allows for more accurate quantification of the target analytes in the sample [].

Reference Material for Characterization Techniques:

The well-defined chemical structure and characteristic properties of 3,4-DNT make it a valuable reference material for various characterization techniques in scientific research. For instance, its sharp melting point and characteristic peaks in spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow researchers to verify the purity and identity of unknown compounds [].

3,4-Dinitrotoluene is an aromatic compound with the chemical formula C₇H₆N₂O₄. It appears as a yellow to red solid or heated liquid with a slight odor and solidifies in cool water. The compound is known for its explosive properties, particularly in powder or granular form, where it can create dust explosions when mixed with air . It is one of the isomers of dinitrotoluene, specifically characterized by the nitro groups located at the 3 and 4 positions on the toluene ring.

DNT is a hazardous compound due to several factors:

- Toxicity: DNT is moderately toxic and can cause irritation to the skin, eyes, and respiratory system. Exposure can also lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [].

- Flammability: DNT is combustible and can ignite when exposed to heat or open flames.

- Explosive Potential: While not as explosive as TNT, DNT can explode under certain conditions, such as when subjected to shock or rapid heating.

- Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, leading to the formation of 3,4-diaminotoluene.

- Nitration: Further nitration can occur, adding additional nitro groups to the aromatic ring.

- Decomposition: When heated, 3,4-dinitrotoluene decomposes, producing toxic fumes and potentially explosive gases .

3,4-Dinitrotoluene exhibits significant biological activity. It is known to be toxic to aquatic organisms and has potential reproductive toxicity. Studies have shown that exposure to this compound can lead to histopathological changes in male reproductive organs and decreased testes mass in animal models . Furthermore, it poses health risks such as headaches, dizziness, and gastrointestinal symptoms upon inhalation or ingestion .

The synthesis of 3,4-dinitrotoluene typically involves the nitration of toluene using a mixture of nitric and sulfuric acids. The reaction proceeds as follows:

- Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared.

- Nitration Reaction: Toluene is added to this mixture under controlled temperature conditions (usually below 50°C) to prevent further nitration.

- Isolation: The product is then extracted and purified through recrystallization or distillation methods .

3,4-Dinitrotoluene has several applications:

- Explosives Manufacturing: It is primarily used in the production of explosives due to its high energy content.

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemical compounds.

- Research: Used in various laboratory studies focused on chemical reactivity and environmental impact assessments .

Research indicates that 3,4-dinitrotoluene interacts with various biological systems. For instance:

- Microbial Degradation: Certain microorganisms can transform 3,4-dinitrotoluene into less harmful compounds through biotransformation processes. Studies have shown that anaerobic bacteria can reduce its nitro groups effectively under specific conditions .

- Toxicological Studies: Investigations into its effects on reproductive health have highlighted its potential risks when exposed to aquatic life and mammals .

Several compounds are structurally similar to 3,4-dinitrotoluene. Here are some notable ones:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Most widely studied isomer; major precursor for dyes |

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | Known for different biological effects compared to 2,4- |

| 3,5-Dinitrotoluene | C₇H₆N₂O₄ | Less common; exhibits unique reactivity patterns |

Uniqueness of 3,4-Dinitrotoluene

What sets 3,4-dinitrotoluene apart from its isomers is its specific placement of nitro groups which influences both its chemical behavior and biological activity. Its unique properties make it particularly suitable for specific applications in explosives manufacturing while posing distinct environmental and health risks.

Nitroaromatic compounds, including dinitrotoluenes, are relatively rare in nature and have primarily been introduced into the environment through human industrial activities. Over the past five decades, research on nitroaromatic compounds has increased substantially as scientists have become more aware of environmental contamination from these industrial chemicals. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation, contributing to their environmental persistence.

Research intensified particularly in recent decades due to growing concerns about contamination from pesticides, synthetic intermediates, and explosives containing nitroaromatic compounds. The recalcitrance of these compounds is further complicated by their acute toxicity, mutagenicity, and potential to be reduced into carcinogenic aromatic amines, placing many nitroaromatic compounds on the U.S. Environmental Protection Agency's list of priority pollutants for environmental remediation.

Position Within Dinitrotoluene Isomer Family

3,4-Dinitrotoluene is one of six positional isomers of dinitrotoluene. While 2,4-dinitrotoluene is the most common and extensively studied isomer, comprising approximately 76.5% of technical-grade DNT mixtures, 3,4-DNT represents a minor but distinct component in the dinitrotoluene family.

The 3,4-DNT isomer is characterized by the placement of two nitro groups at positions 3 and 4 on the toluene ring, creating a unique structural arrangement compared to other isomers such as 2,4-DNT and 2,6-DNT. This structural difference leads to distinct physical, chemical, and toxicological properties that differentiate 3,4-DNT from its related isomers.

The chemical identity of 3,4-DNT can be described as follows:

- Chemical name: 3,4-Dinitrotoluene

- Synonyms: 4-Methyl-1,2-dinitrobenzene, 1-methyl-3,4-dinitrobenzene, 3,4-DNT

- CAS Registry Number: 610-39-9

- Molecular formula: C₇H₆N₂O₄

- Chemical structure: A toluene ring with nitro groups at positions 3 and 4

Significance in Environmental and Industrial Chemistry

While 3,4-DNT is typically a minor component (approximately 2.5%) in isomeric mixtures of dinitrotoluene, it carries significant importance in various industrial applications. Dinitrotoluenes, including the 3,4-isomer, serve as key intermediates in the production of toluene diamine (TDA), which is further used in manufacturing toluene diisocyanate—a crucial component for polyurethane foam production.

The compound also plays a role in the production of explosives, where dinitrotoluenes function as gelatinizing and waterproofing agents. Other industrial applications include use as intermediates in dye processes and components in smokeless gunpowders.

From an environmental chemistry perspective, 3,4-DNT is significant as it represents one of the nitroaromatic compounds that can persist in soil and groundwater at sites contaminated by industrial activities, munitions manufacturing, and military operations.

Current Research Challenges and Knowledge Gaps

Current research on 3,4-DNT faces several challenges. Gas-phase rotational spectroscopic studies of dinitrotoluene isomers have been conducted to advance the detection of explosive vapors, but research specifically focused on 3,4-DNT remains limited compared to the more common 2,4- and 2,6-DNT isomers.

A significant knowledge gap exists regarding the biodegradation pathways specific to 3,4-DNT. While research has shown that microorganisms in contaminated environments have evolved new biodegradation pathways for nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy, the particular pathways and microbial species capable of degrading 3,4-DNT are less well characterized than those for other isomers.

Additionally, while toxicological data exists for 2,4-DNT and 2,6-DNT, comprehensive studies on the health effects specific to 3,4-DNT exposure remain limited, creating a significant gap in risk assessment for this compound.

Conventional Nitration Processes

Mixed Acid Nitration Mechanisms

The synthesis of 3,4-dinitrotoluene through conventional mixed acid nitration involves a well-established electrophilic aromatic substitution mechanism [2] [8]. The process utilizes a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid," where the sulfuric acid serves as both a dehydrating agent and a catalyst to facilitate the formation of the active nitrating species [39] [40].

The fundamental mechanism proceeds through the generation of the nitronium ion (NO₂⁺) as the primary electrophilic species [8] [40]. In the mixed acid system, nitric acid undergoes protonation by sulfuric acid, followed by dehydration to form the nitronium ion according to the following equilibrium:

HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O [40]

The nitronium ion concentration in mixed acid directly correlates with the nitration efficiency, and spectroscopic studies have demonstrated that effective nitration occurs only when nitronium ions are present in detectable concentrations [40]. The reaction proceeds through a two-step mechanism involving the formation of a sigma complex intermediate, followed by proton elimination to yield the nitrated product [8].

For 3,4-dinitrotoluene synthesis, the process typically involves sequential nitration stages [2] [37]. The first stage converts toluene to mononitrotoluene isomers, while the second stage introduces the additional nitro group to form dinitrotoluene isomers [37]. The reaction temperature and acid composition significantly influence the regioselectivity and overall yield of the desired 3,4-dinitrotoluene isomer [38].

Regioselectivity Control Factors

The regioselectivity in 3,4-dinitrotoluene formation is governed by several critical factors that influence the distribution of dinitrotoluene isomers [8] [41]. Temperature represents one of the most significant variables affecting isomer distribution patterns [38] [41]. Lower nitration temperatures generally favor the formation of para-substituted products, while higher temperatures tend to increase the proportion of ortho and meta isomers [38].

The mixed acid composition plays a crucial role in determining regioselectivity [40] [41]. Higher sulfuric acid concentrations enhance the formation of nitronium ions and influence the solubility of aromatic substrates in the acid phase [40]. The solubility factor is particularly important since the nitration reaction occurs at the interface between the organic and acid phases [40].

Substrate activation effects also significantly impact regioselectivity [8] [39]. The methyl group in toluene acts as an electron-donating substituent, directing nitration to the ortho and para positions relative to the methyl group [39]. However, the presence of an existing nitro group from the first nitration step creates a deactivating effect, making the second nitration more challenging and influencing the final isomer distribution [38].

The molar ratio of nitric acid to substrate represents another critical parameter [40]. Excess nitric acid can lead to increased side reactions and oxidation products, while insufficient nitric acid may result in incomplete conversion [40]. Optimal ratios typically range from 1.2 to 1.5 equivalents of nitric acid per aromatic substrate [30].

Isomer Distribution Patterns

The distribution of dinitrotoluene isomers from conventional mixed acid nitration follows predictable patterns based on thermodynamic and kinetic factors [38] [37]. Industrial dinitrotoluene production typically yields six possible isomers, with 2,4-dinitrotoluene and 2,6-dinitrotoluene representing the major products [38] [6].

| Isomer | Typical Distribution (wt.%) | Reference |

|---|---|---|

| 2,4-Dinitrotoluene | 76.1-80.1 | [38] [37] |

| 2,6-Dinitrotoluene | 19.8-19.9 | [38] [37] |

| 3,4-Dinitrotoluene | 2.25 | [38] |

| 2,3-Dinitrotoluene | 1.23 | [38] |

| 2,5-Dinitrotoluene | 0.54 | [38] |

| 3,5-Dinitrotoluene | 0.08 | [38] |

The formation of 3,4-dinitrotoluene represents a minor fraction of the total dinitrotoluene product mixture, typically accounting for approximately 2-3% of the total isomer distribution [38]. This relatively low proportion results from the electronic and steric effects associated with the positioning of the nitro groups adjacent to each other and the methyl substituent [8].

Temperature optimization studies have demonstrated that maintaining nitration temperatures below 40°C during mononitration and below 70°C during dinitration helps preserve selectivity and minimize oxidative side reactions [38]. Higher temperatures can lead to violent reaction conditions and increased formation of undesired oxidation products [38].

Advanced Catalytic Systems

Solid State Catalysts (Molybdenum Trioxide/Silicon Dioxide)

Molybdenum trioxide supported on silica (MoO₃/SiO₂) has emerged as an efficient heterogeneous catalyst system for dinitrotoluene synthesis, offering significant advantages over traditional mixed acid processes [10] [11]. The catalyst system demonstrates superior activity and selectivity while providing ease of separation and potential for regeneration [10].

The optimal catalyst composition contains 15% molybdenum trioxide by weight supported on silica gel [10]. The preparation involves dissolving ammonium molybdate tetrahydrate in 3% hydrogen peroxide solution, followed by impregnation onto silica support and calcination at 300°C for 18 hours [10]. This treatment results in the formation of molybdenum oxide deposited on the silica surface with high dispersion and stability [11].

Characterization studies using Raman spectroscopy reveal the presence of molybdenum oxide in both α-MoO₃ and β-MoO₃ crystal structures [10]. The α-MoO₃ phase exhibits characteristic bands at 994, 820, and 670 cm⁻¹, while the β-MoO₃ phase shows bands at 848 and 773 cm⁻¹ [10]. These structural variations contribute to the overall catalytic activity of the system [10].

The MoO₃/SiO₂ catalyst system enables dinitrotoluene synthesis under milder conditions compared to conventional processes [10]. Reaction temperatures can be reduced to 60°C with reaction times of 2.5 hours, while maintaining high conversion rates [10]. The catalyst demonstrates excellent recyclability, with regeneration achieved through simple calcination procedures [10].

| Parameter | MoO₃/SiO₂ Catalyst | Traditional Mixed Acid |

|---|---|---|

| Temperature (°C) | 60 | 70-80 |

| Reaction Time (h) | 2.5 | >2 |

| Acid Excess | 1.5:1 | 10:1 |

| Dinitrotoluene Yield (%) | 22.7 | 20-25 |

Phosphoric Acid Modified Catalysts (Phosphoric Acid/Molybdenum Trioxide/Silicon Dioxide)

The modification of MoO₃/SiO₂ catalysts with phosphoric acid results in enhanced catalytic performance for dinitrotoluene synthesis [10] [12]. The H₃PO₄/MoO₃/SiO₂ system demonstrates improved activity, higher yields, and reduced reaction times compared to the unmodified catalyst [10].

The preparation of the modified catalyst involves a two-step process [10]. Initial preparation follows the standard MoO₃/SiO₂ procedure, followed by wet impregnation with phosphoric acid solution at a ratio of 1 mole of acid per 12 moles of molybdenum trioxide [10]. The modified catalyst undergoes re-calcination under identical conditions to ensure proper integration of the phosphoric acid component [10].

Raman spectroscopic analysis reveals a heterogeneous surface composition containing multiple molybdenum species [10]. The modified catalyst surface includes molybdenum oxide, polymolybdates, and 12-molybdophosphoric acid with Keggin structure [10]. The Keggin structure exhibits characteristic bands at 987, 970, 866, 600, and 240 cm⁻¹, confirming the formation of the heteropolyacid [10].

The enhanced performance of the H₃PO₄/MoO₃/SiO₂ catalyst stems from its strong Brønsted acid character, which facilitates rapid nitronium ion formation [10]. This results in higher nitronium ion concentrations and more efficient nitration compared to the unmodified system [10]. The catalyst enables dinitrotoluene synthesis with only 1.5:1 nitric acid excess, representing a significant improvement over traditional methods requiring 10:1 excess [12].

Performance studies demonstrate that the modified catalyst achieves 96% dinitrotoluene content in the product under mild conditions, including room temperature operation [12]. The system provides selective nitration with minimal oxidative side reactions and substantially reduced acidic waste streams [12].

Spinel Ferrite Nanocatalysts

Spinel ferrite nanocatalysts represent an innovative approach to dinitrotoluene synthesis, offering high regioselectivity and improved environmental compatibility [15] [16]. These magnetic nanocatalysts combine the advantages of heterogeneous catalysis with unique magnetic properties that facilitate catalyst separation and recovery [16].

Copper-cobalt spinel ferrite systems (Cu₁₋ₓCoₓFe₂O₄) have demonstrated exceptional performance in dinitrotoluene synthesis [15]. The synergistic effect between copper and cobalt provides optimal catalytic activity, with the 50:50 copper-cobalt composition showing the highest selectivity for 2,4-dinitrotoluene formation [15].

The spinel ferrite catalysts are prepared through hydrothermal synthesis methods [16] [20]. The process involves coprecipitation of transition metal hydroxide precursors followed by hydrothermal treatment under controlled temperature and pressure conditions [16]. The nucleation and crystallization mechanisms have been studied extensively using in situ X-ray diffraction and pair distribution function analysis [16] [20].

Characterization of the spinel ferrite nanocatalysts reveals well-defined crystal structures with particle sizes ranging from 10-30 nanometers depending on the specific metal composition [16] [20]. The magnetic properties enable easy separation using external magnetic fields, significantly simplifying catalyst recovery and reuse [21].

The catalytic performance of spinel ferrite nanocatalysts in dinitrotoluene synthesis demonstrates several advantages [15]:

- Enhanced regioselectivity for specific isomers

- Reduced reaction temperatures and times

- Minimal side product formation

- Excellent catalyst recyclability

- Solvent-free reaction conditions

The mechanism involves activation of nitric acid on the ferrite surface, leading to controlled nitronium ion generation and selective aromatic nitration [15]. The magnetic nature of the catalyst allows for continuous process operation with in-line catalyst separation and recycling [21].

Flow Chemistry Applications

Continuous Process Advantages

Flow chemistry represents a transformative approach to dinitrotoluene synthesis, offering significant advantages over traditional batch processes [18] [19]. Continuous flow systems provide enhanced safety, improved heat transfer, and precise process control, addressing many challenges associated with conventional nitration methods [18] [29].

The inherently hazardous nature of nitration reactions makes flow chemistry particularly attractive for industrial applications [30]. The reduced inventory of reactive materials in continuous systems minimizes the risk and potential scale of thermal runaway or explosive incidents [30]. Microreactor technology enables precise temperature control and rapid heat removal, crucial factors for managing the highly exothermic nitration process [19] [29].

Enhanced mass and heat transfer characteristics represent fundamental advantages of continuous flow systems [19] [31]. The high surface-to-volume ratios in microchannels facilitate efficient mixing and temperature control, leading to improved reaction uniformity and reduced hot spot formation [19] [29]. These factors contribute to enhanced selectivity and yield compared to batch processes [31].

Continuous flow systems enable real-time process monitoring and control, allowing for immediate adjustment of reaction parameters [29]. Flow rate control provides precise stoichiometric addition of reagents, while temperature and pressure monitoring ensure optimal reaction conditions throughout the process [30] [31].

| Parameter | Continuous Flow | Batch Process |

|---|---|---|

| Reaction Time | 10 minutes | >2 hours |

| Temperature Control | ±1°C | ±5°C |

| Heat Transfer Coefficient | High | Moderate |

| Safety Risk | Low | High |

| Product Quality | Consistent | Variable |

The scalability of continuous flow processes offers significant advantages for commercial production [30]. Linear scale-up through parallel operation or larger channel dimensions provides predictable scaling relationships without the complex engineering challenges associated with large batch reactors [29] [30].

Parameter Optimization for Enhanced Selectivity

Parameter optimization in continuous flow dinitrotoluene synthesis involves systematic investigation of multiple variables to achieve enhanced selectivity and yield [31] [19]. Temperature, flow rate, acid composition, and residence time represent the primary parameters requiring optimization [31] [35].

Temperature optimization studies demonstrate significant effects on both conversion and selectivity [31] [33]. For nitrobenzene dinitration, optimal temperatures range from 65-70°C, balancing reaction rate with selectivity considerations [31]. Higher temperatures increase conversion rates but may promote unwanted side reactions and reduce selectivity [33].

Flow rate optimization reveals complex relationships between mixing efficiency, heat transfer, and residence time [31]. Total flow rates exceeding 50 mL/min enhance mixing efficiency, but increased flow rates also generate additional heat that may exceed heat exchange capacity [31]. Optimal flow rates typically range from 9-10 mL/min for laboratory-scale systems [31].

Acid composition optimization focuses on the nitric acid to substrate molar ratio [31] [35]. Studies indicate that ratios of 1.2:1 provide optimal balance between conversion and selectivity while minimizing oxidative side reactions [31]. Higher ratios increase conversion but may lead to over-nitration and byproduct formation [35].

Residence time optimization involves balancing reaction completion with selectivity maintenance [19] [31]. Shorter residence times may result in incomplete conversion, while longer times can promote side reactions [31]. Optimal residence times typically range from 4-10 minutes depending on reaction temperature and catalyst system [31].

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 65-70°C | High selectivity at moderate temperatures |

| Flow Rate | 9-10 mL/min | Optimal mixing without excessive heat generation |

| HNO₃:Substrate | 1.2:1 | Minimizes side reactions while ensuring conversion |

| Residence Time | 4-10 min | Balances completion with selectivity |

The use of surfactants in continuous flow systems has shown promise for enhancing selectivity [31]. Sodium dodecyl sulfate addition reduces interfacial tension and acts as a phase-transfer catalyst, improving mass transfer and reducing byproduct formation [31]. This approach can increase meta-dinitrobenzene selectivity to 91.6% while suppressing formation of hazardous trinitro compounds [31].

Comparative Analysis with Batch Processing

Comparative analysis between continuous flow and batch processing for dinitrotoluene synthesis reveals significant advantages for flow chemistry in multiple performance metrics [32] [30]. Safety, efficiency, product quality, and environmental impact represent key areas of comparison [32] [36].

Safety comparisons demonstrate the superior risk profile of continuous flow systems [32] [30]. The reduced in-process inventory in flow systems minimizes the consequences of potential incidents, while enhanced temperature control reduces the likelihood of thermal runaway [30]. Batch systems require handling of larger quantities of hazardous materials and present greater challenges for temperature management during scale-up [32].

Efficiency comparisons show substantial improvements in space-time yields for continuous flow processes [30] [19]. Flow systems achieve reaction times of 10 minutes compared to 2+ hours for batch processes, while maintaining or improving conversion rates [19] [30]. The enhanced heat and mass transfer in microchannels contributes to these efficiency gains [19].

Product quality comparisons reveal more consistent results from continuous flow systems [31] [32]. The uniform reaction conditions in flow systems reduce variability in isomer distribution and minimize formation of unwanted byproducts [31]. Batch processes show greater variability due to mixing limitations and temperature fluctuations [32].

Environmental impact analysis favors continuous flow processes through reduced waste generation and energy consumption [30] [32]. Flow systems enable precise stoichiometric addition of reagents, reducing excess acid requirements [30]. The improved selectivity also reduces downstream purification requirements [31].

| Metric | Continuous Flow | Batch Process | Improvement Factor |

|---|---|---|---|

| Reaction Time | 10 min | 120 min | 12x faster |

| Temperature Control | ±1°C | ±5°C | 5x better |

| Acid Excess Required | 1.2:1 | 10:1 | 8x reduction |

| Product Consistency | High | Moderate | Significant |

| Scale-up Complexity | Linear | Non-linear | Simplified |

Economic analysis indicates favorable prospects for continuous flow implementation despite higher initial capital requirements [30] [32]. The reduced operating costs through improved efficiency, reduced waste treatment, and enhanced safety justify the investment in flow technology [30]. The ability to operate under milder conditions also reduces equipment corrosion and maintenance costs [32].

Green Chemistry Innovations

Sustainable Catalyst Development

Sustainable catalyst development for dinitrotoluene synthesis focuses on environmentally benign, recyclable, and efficient catalytic systems that minimize environmental impact while maintaining high performance [22] [24]. Recent advances emphasize the development of solid acid catalysts that eliminate or significantly reduce the need for traditional mixed acid systems [28] [26].

Indium triflate represents a significant advancement in sustainable nitration catalysis, enabling efficient dinitrotoluene synthesis with minimal environmental impact [28]. The catalyst operates at low loading levels of 0.5-2.0 mol% and eliminates the need for halogenated solvents traditionally used in nitration processes [28]. The indium triflate system uses stoichiometric quantities of 90% nitric acid, producing only water as a byproduct [28].

The recyclability of indium triflate provides substantial environmental benefits [28]. The catalyst can be readily recovered from the aqueous phase after reaction completion and reused multiple times without significant loss of activity [28]. This approach dramatically reduces catalyst waste and associated disposal costs compared to traditional acid catalysts [28].

Mechanochemical nitration using saccharin-derived reagents represents another innovative approach to sustainable catalyst development [22] [27]. This method employs vibratory ball milling under liquid-assisted grinding conditions to achieve efficient nitration without traditional solvents [22]. The saccharin-based nitrating reagent provides a bench-stable, organic alternative to corrosive mineral acids [27].

The environmental benefits of mechanochemical nitration include substantial solvent reduction and elimination of hazardous acid waste streams [22] [27]. The process achieves high reaction mass efficiency (90%) comparable to traditional methods while dramatically improving molar efficiency to 22% compared to 2-3% for conventional approaches [27]. The environmental factor for ball milling processes (3.0) significantly outperforms traditional mixed acid methods (4.4-12.2) [27].

| Catalyst System | Loading (mol%) | Solvent Requirement | Recyclability | E-Factor |

|---|---|---|---|---|

| Indium Triflate | 0.5-2.0 | None (halogen-free) | Excellent | Low |

| Saccharin-based | Stoichiometric | Minimal (LAG) | Good | 3.0 |

| Traditional Mixed Acid | N/A | High | None | 4.4-12.2 |

Waste Reduction Strategies

Waste reduction strategies in dinitrotoluene synthesis focus on minimizing acidic waste streams, reducing byproduct formation, and implementing circular economy principles [26] [25]. Electrochemical nitration represents a breakthrough approach that eliminates the need for large excesses of nitric and sulfuric acids [26].

Electrochemical nitronium generation provides a revolutionary approach to waste reduction in nitration processes [26]. The method involves electrolysis of nitrogen dioxide in aprotic solvents with conducting salts to generate active nitrating species such as nitronium nitrate or nitronium triflate [26]. This approach consumes only stoichiometric amounts of reactants plus electrons, resulting in minimal waste generation [26].

The electrochemical process achieves remarkable waste reduction compared to traditional methods [26]. Dinitrotoluene synthesis using electrochemically generated nitronium achieves 86% yield while consuming only small quantities of nitric acid and no sulfuric acid [26]. The organic solvents and supporting electrolytes are recoverable, further reducing waste streams [26].

Implementation of one-pot, multi-step processes represents another effective waste reduction strategy [24] [25]. These approaches minimize intermediate isolation steps, reducing solvent usage and purification requirements [24]. The elimination of intermediate purification steps can reduce overall waste generation by factors of 3-5 compared to stepwise processes [25].

Atom economy optimization focuses on maximizing the incorporation of starting materials into final products [24] [25]. Modern synthetic approaches emphasize the use of stoichiometric reactants and the elimination of unnecessary protecting groups or auxiliary reagents [24]. These strategies can improve atom economy from 30-40% in traditional processes to 70-80% in optimized methods [25].

| Strategy | Waste Reduction | Implementation Complexity | Environmental Benefit |

|---|---|---|---|

| Electrochemical Nitration | 90%+ | Moderate | Elimination of acid waste |

| One-pot Processes | 60-70% | Low | Reduced solvent usage |

| Atom Economy Optimization | 50-60% | Variable | Improved material utilization |

| Catalyst Recycling | 80-90% | Low | Reduced catalyst waste |

Energy Efficiency Enhancements

Energy efficiency enhancements in dinitrotoluene synthesis focus on reducing energy consumption through process intensification, mild reaction conditions, and improved heat integration [22] [29]. Microreactor technology provides significant opportunities for energy efficiency improvements through enhanced heat transfer and reduced energy requirements [19] [29].

Temperature reduction represents a primary strategy for energy efficiency enhancement [29] [22]. Continuous flow systems enable operation at temperatures 10-20°C lower than batch processes while maintaining equivalent or superior performance [19]. The improved heat transfer in microchannels allows for better temperature control and reduced energy input for heating [29].

Heat integration strategies capitalize on the exothermic nature of nitration reactions to improve overall energy efficiency [29] [30]. The efficient heat removal in flow systems enables heat recovery and utilization in other process steps [29]. This approach can reduce overall energy consumption by 20-30% compared to conventional batch processes [30].

Microwave-assisted nitration provides another approach to energy efficiency enhancement through selective heating and reduced reaction times [22]. The selective heating mechanism reduces overall energy input while accelerating reaction rates [22]. However, implementation requires careful optimization to maintain selectivity and prevent overheating [22].

Process intensification through continuous operation eliminates energy-intensive batch heating and cooling cycles [29] [30]. The steady-state operation of continuous systems provides inherently more energy-efficient processing compared to repetitive batch cycles [30]. Additional energy savings arise from reduced equipment heating requirements and elimination of thermal cycling losses [29].

| Enhancement Strategy | Energy Reduction | Implementation Cost | Operational Benefits |

|---|---|---|---|

| Temperature Reduction | 15-25% | Low | Improved selectivity |

| Heat Integration | 20-30% | Moderate | Overall process efficiency |

| Continuous Operation | 25-35% | High | Eliminated thermal cycling |

| Microwave Assistance | 30-40% | Moderate | Reduced reaction times |

Adsorption Mechanisms

The adsorption of 3,4-dinitrotoluene in soil systems is primarily controlled by soil organic matter content and chemical structure interactions. Research demonstrates that soil organic carbon serves as the predominant soil component controlling sorption of nitroaromatic compounds, including 3,4-dinitrotoluene [1] [2]. The compound exhibits adsorption characteristics consistent with other dinitrotoluene isomers, with organic carbon-normalized partition coefficients ranging from 326 to 575 liters per kilogram, indicating medium to low mobility in soil systems [1] [3].

The adsorption mechanisms involve multiple soil phases beyond simple organic carbon partitioning. Studies reveal that extractable iron oxides and cation exchange capacity contribute significantly to the overall sorption behavior [4]. The multilinear model incorporating organic carbon, extractable iron, and cation exchange capacity provides improved predictions for partition coefficients compared to traditional organic carbon-only models [4]. For 3,4-dinitrotoluene specifically, the addition of extractable iron components to sorption models enhances prediction accuracy by approximately 18 percent [4].

Aliphatic domains in soil organic matter significantly affect the non-specific sorption of nitroaromatic contaminants. Research indicates that adsorption parameters correlate more strongly with aliphatic carbon content than with aromatic carbon fractions [5]. Among carbon-containing functional groups, carbonyl carbon shows strong positive correlation with sorption, while oxygen-alkyl carbon demonstrates negative correlation with adsorption behavior [5].

Leaching Behavior

The leaching characteristics of 3,4-dinitrotoluene in soil systems are governed by its moderate water solubility and partition coefficient properties. The compound demonstrates potential for vertical migration through soil profiles, with leaching behavior dependent on soil composition and hydrological conditions [3] [6]. Column transport studies reveal that 3,4-dinitrotoluene can migrate through soil systems, particularly in low organic carbon soils where adsorption capacity is limited [3].

The leaching potential is influenced by several factors including soil pH, organic matter content, and moisture conditions. In soils with organic carbon content below 0.9 percent, the compound shows enhanced mobility due to reduced adsorption sites [4]. The presence of competing ions and other organic compounds can affect leaching rates through competitive sorption mechanisms [7].

Groundwater contamination potential varies significantly based on soil characteristics and environmental conditions. The compound can persist in groundwater systems due to its moderate water solubility and resistance to rapid biodegradation under anaerobic conditions [6] [8]. Transport modeling suggests that 3,4-dinitrotoluene may delay in transport to groundwater by factors of 2 to 30 times relative to non-reactive compounds under saturated conditions [2].

Soil Type Influence on Transport

Different soil types exhibit varying capacities for 3,4-dinitrotoluene retention and transport. Clay-rich soils demonstrate enhanced sorption capacity through multiple mechanisms including cation exchange and mineral surface interactions [4] [7]. The compound shows specific adsorption preferences, with organic matter-rich soils providing primary sorption sites, while clay minerals contribute through secondary mechanisms [7].

Sandy soils with low organic matter content exhibit reduced retention capacity, resulting in increased leaching potential and groundwater contamination risk [4]. The soil texture influences both sorption kinetics and transport rates, with fine-grained soils providing greater contact time and sorption opportunity compared to coarse-grained systems [2].

Soil mineralogy plays a crucial role in determining transport behavior. The presence of iron oxides, particularly goethite, enhances sorption capacity through specific surface interactions [7]. Soils containing significant quantities of expandable clay minerals demonstrate increased retention capacity due to interlayer sorption mechanisms [4].

Aquatic System Dynamics

Solubility Patterns in Various Water Bodies

The solubility of 3,4-dinitrotoluene varies significantly across different aquatic environments. In pure water systems, the compound exhibits moderate solubility with values ranging from 145 to 180 milligrams per liter at temperatures between 20 and 25 degrees Celsius [9] [10] [11]. This solubility range places 3,4-dinitrotoluene in the category of compounds with sufficient water solubility to support environmental transport and potential bioavailability.

Temperature effects on solubility demonstrate predictable trends, with increasing solubility at higher temperatures across the range of 277 to 314 Kelvin [9] [10]. The temperature-solubility relationship follows typical thermodynamic patterns for organic compounds, with solubility increasing approximately linearly with temperature over environmentally relevant ranges [12].

Marine environments exhibit reduced solubility compared to freshwater systems due to salting-out effects. The presence of dissolved salts in seawater decreases 3,4-dinitrotoluene solubility across all tested ionic strengths, with salting-out coefficients consistently measuring 0.13 liters per mole [9] [10] [13]. This reduction in solubility affects both transport potential and bioavailability in marine systems compared to freshwater environments.

Sediment-Water Partitioning

The partitioning behavior of 3,4-dinitrotoluene between sediment and water phases is characterized by relatively weak sorption to sediments. The compound exhibits low to moderate organic carbon-normalized partition coefficients, indicating limited tendency to accumulate in sediment phases [1] [6]. This behavior is consistent with other dinitrotoluene isomers and reflects the compound's moderate hydrophobicity and polar character.

Sediment organic carbon content serves as the primary controlling factor for sediment-water partitioning. Higher organic carbon content in sediments results in increased partitioning from the water phase, while low organic carbon sediments provide minimal sorption capacity [8] [14]. The equilibrium distribution follows organic carbon normalization principles, with partition coefficients correlating with sediment organic matter quality and quantity.

Desorption kinetics from sediment phases demonstrate reversible sorption characteristics under most environmental conditions. The compound can be remobilized from sediments through changes in water chemistry, flow conditions, or biological activity [8]. This reversible sorption behavior contributes to the potential for long-term release from contaminated sediments and subsequent water column contamination.

Marine Environment Fate

In marine environments, 3,4-dinitrotoluene undergoes various transformation processes that influence its environmental fate. The reduced solubility in seawater compared to freshwater affects both distribution and bioavailability in marine systems [9] [10]. The salting-out effect results in decreased dissolved concentrations and potentially increased association with particulate matter and suspended solids.

Marine organisms exhibit low bioconcentration potential for 3,4-dinitrotoluene, with bioconcentration factors typically less than 2.7 in fish species [1] [8]. This low bioaccumulation potential results from the compound's moderate water solubility and rapid biotransformation in biological systems [15]. The limited bioconcentration reduces the risk of biomagnification through marine food webs.

Photodegradation represents a significant transformation pathway in marine surface waters. The compound undergoes photolysis under natural sunlight conditions, with degradation rates enhanced by the presence of dissolved organic matter and photosensitizers [6] [16]. This photochemical transformation provides an important attenuation mechanism in marine environments, particularly in surface waters with adequate light penetration.

Atmospheric Transport Mechanisms

Volatilization Kinetics

The volatilization of 3,4-dinitrotoluene from environmental surfaces is limited by its low vapor pressure and moderate Henry's law constant. The compound exhibits a vapor pressure of 5.67 × 10⁻⁴ torr at 20 degrees Celsius, indicating minimal volatilization potential from soil and water surfaces [17] [18]. This low volatility results in limited atmospheric transport and reduced potential for long-range environmental distribution.

The Henry's law constant for 3,4-dinitrotoluene suggests minimal air-water partitioning under environmental conditions. The low constant indicates that the compound preferentially remains in the aqueous phase rather than volatilizing to the atmosphere [18] [19]. This behavior limits atmospheric transport as a significant environmental fate process and concentrates the compound in soil and water compartments.

Volatilization rates from contaminated surfaces are influenced by environmental factors including temperature, wind speed, and surface moisture content. Higher temperatures increase volatilization rates, but the effect remains minimal due to the compound's inherently low vapor pressure [17]. Surface moisture can further reduce volatilization by maintaining the compound in solution rather than promoting vapor phase transfer.

Photochemical Reactivity in Air

When present in the atmosphere, 3,4-dinitrotoluene undergoes photochemical degradation through reaction with hydroxyl radicals and other atmospheric oxidants. The compound reacts with photochemically produced hydroxyl radicals, which represents the primary atmospheric degradation mechanism [6] [16]. The reaction with hydroxyl radicals follows second-order kinetics with rate constants typical of nitroaromatic compounds.

Direct photolysis contributes to atmospheric degradation under intense solar radiation conditions. The compound absorbs ultraviolet radiation and undergoes photochemical decomposition, producing various degradation products including nitrogen oxides and organic fragments [17] [20]. The photolysis rate depends on solar intensity, wavelength distribution, and atmospheric conditions.

Atmospheric particulate matter can influence photochemical reactivity through association and protection mechanisms. The compound may adsorb to atmospheric particles, which can either enhance or inhibit photochemical reactions depending on particle composition and surface properties [6]. Particle-associated 3,4-dinitrotoluene may experience different photochemical rates compared to vapor-phase molecules.

Atmospheric Residence Time

The atmospheric residence time of 3,4-dinitrotoluene is determined by photochemical degradation rates and removal processes. Estimates suggest an atmospheric half-life of approximately 75 days based on hydroxyl radical reaction rates [6] [18]. This residence time is moderately long for an organic compound, allowing for some regional transport before complete degradation occurs.

Wet deposition represents an important removal mechanism due to the compound's moderate water solubility. Rainfall and other precipitation events can effectively remove 3,4-dinitrotoluene from the atmosphere through dissolution and washout processes [6]. The efficiency of wet deposition depends on precipitation intensity, duration, and atmospheric concentrations.

Dry deposition onto surfaces provides an additional removal pathway, particularly for particle-associated compound. The dry deposition velocity varies with particle size distribution, surface characteristics, and meteorological conditions [6]. Combined wet and dry deposition processes typically dominate atmospheric removal compared to photochemical degradation alone.

Bioavailability Factors

Plant Uptake Mechanisms

Plant uptake of 3,4-dinitrotoluene occurs primarily through root absorption from soil solution. The compound demonstrates moderate bioavailability to plant systems, with uptake rates influenced by soil properties and plant species characteristics [21] [22]. Root uptake follows passive absorption mechanisms, with the compound moving from soil solution into root tissues along concentration gradients.

The uptake efficiency varies significantly among plant species, with some plants demonstrating enhanced uptake and tolerance compared to others. Modified plant systems have been developed that can effectively uptake and metabolize 3,4-dinitrotoluene, converting it to less toxic metabolites [21]. These engineered plants show promise for phytoremediation applications in contaminated soil systems.

Soil factors significantly influence plant uptake rates and efficiency. Higher soil organic matter content reduces bioavailability by increasing sorption and reducing dissolved concentrations [21] [22]. Soil pH, moisture content, and nutrient availability also affect plant uptake through influences on compound speciation and plant physiological processes.

Soil-to-Root Transfer Dynamics

The transfer of 3,4-dinitrotoluene from soil to plant roots involves complex physicochemical processes. The compound must first desorb from soil particles into soil solution before becoming available for plant uptake [22] [23]. This desorption process depends on soil organic matter content, pH, and moisture conditions.

Root membrane transport mechanisms facilitate the movement of 3,4-dinitrotoluene from soil solution into plant tissues. The compound crosses root cell membranes through both passive and active transport processes [24]. The efficiency of membrane transport depends on compound properties, root physiology, and environmental conditions.

Once absorbed by roots, 3,4-dinitrotoluene can undergo translocation to above-ground plant tissues. Studies demonstrate that the compound can move from roots to shoots through xylem transport [25]. This translocation capability affects both plant toxicity and phytoremediation efficiency, with transported compound potentially undergoing further metabolism in leaf tissues.

Physical Description

YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

... Red solid

XLogP3

Boiling Point

336.9 °C /extrapolated/

Flash Point

404 °F (Closed cup)

207 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.28

Density

1.2594 g/cu cm at 111 °C

Relative density (water = 1): 1.26 (liquid)

LogP

log Kow = 2.08

2.0 (calculated)

Odor

Melting Point

58.3 °C

58.0 °C

58 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Analysis of technical grade DNT yielded the following results: 76.49% 2,4-DNT, 18.83% 2,6-DNT, 0.65% 2,5-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.040% 3,5-DNT, 0.050% Trinitrotoluene, 0.005% cresols, 0.003% mononitrobenzene, and 0.003%, 0.0005%, and 0.006%, for ortho-, meta-, and para-, mononitrotoluenes, respectively.

Analytic Laboratory Methods

HPLC TECHNIQUES WERE USED IN THE LOW LEVEL DETECTION OF 3,4-DNT.

FUSED SILICON DIOXIDE CAPILLARY GC COLUMNS COATED WITH OV-101 WERE USED FOR ANALYSIS OF EXPLOSIVES INCLUDING 3,4-DNT AT LOW PICOGRAM LEVEL. HIGH FLOW RATE OF HELIUM CARRIER GAS WILL IMPROVE SEPARATION OF EXPLOSIVE MIXTURES.

Storage Conditions

Dates

by a temperature-sensitive mutant of SV40, to 1,2-dinitrobenzene,

1,3-dinitrobenzene, 2,4-dinitrotoluene, 3,4-dinitrotoluene, and cadmium. Cell

Biol Toxicol. 2003 Apr;19(2):107-19. PubMed PMID: 12776928.